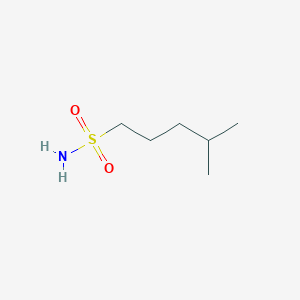

4-Methylpentane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H15NO2S |

|---|---|

Molecular Weight |

165.26 g/mol |

IUPAC Name |

4-methylpentane-1-sulfonamide |

InChI |

InChI=1S/C6H15NO2S/c1-6(2)4-3-5-10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |

InChI Key |

GVXMPLUTWVZNRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCS(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Safety Landscape of 4-Methylpentane-1-sulfonamide: A Technical Guide for Researchers

For drug development professionals and researchers venturing into novel molecular territories, a comprehensive understanding of a compound's safety profile is paramount. This guide provides an in-depth technical overview of the safe handling and use of 4-Methylpentane-1-sulfonamide (CAS No. 787540-03-8), a compound of interest in contemporary research. In the absence of a publicly available, specific Safety Data Sheet (SDS), this document synthesizes critical safety information from structurally related sulfonamides and their reactive precursors, offering a robust framework for risk assessment and mitigation in the laboratory.

Understanding the Compound: A Profile of this compound

This compound belongs to the broader class of sulfonamides, a group of compounds renowned for their diverse biological activities.[1][2] The core structure, characterized by a sulfonyl group directly bonded to a nitrogen atom, is a key pharmacophore in numerous approved drugs.[3][4] Given its aliphatic nature, the reactivity and toxicological profile of this compound can be inferred from general principles governing this class of molecules, as well as from data on its precursor, 4-methylpentane-1-sulfonyl chloride (CAS No. 60154-83-8).[5][6]

Hazard Identification and Risk Assessment

Anticipated Hazards:

-

Skin and Eye Irritation: Many sulfonamides are known to cause skin and eye irritation upon direct contact.[7]

-

Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.

-

Allergic Reactions: Sulfonamides are a well-known class of drugs that can induce allergic reactions in sensitized individuals. These can range from mild skin rashes to more severe systemic responses.[8][9] Although the specific allergenic potential of this compound is unknown, it is prudent to handle it as a potential sensitizer.

-

Reactivity of Precursors: The synthesis of this compound likely involves the use of 4-methylpentane-1-sulfonyl chloride. Sulfonyl chlorides are reactive compounds that are sensitive to moisture and can be corrosive.[5]

Data Summary: Hazards of Related Sulfonamides

| Hazard | Associated Compound(s) | GHS Classification (where available) | Citation(s) |

| Skin Irritation | N-Phenylmethanesulfonamide | H315: Causes skin irritation | [7] |

| Eye Irritation | N-Phenylmethanesulfonamide | H319: Causes serious eye irritation | [7] |

| Respiratory Irritation | General Sulfonamides | May cause respiratory irritation | [1] |

| Allergic Reactions | Sulfonamide Antibiotics | Potential for hypersensitivity reactions | [8][9] |

Safe Handling and Storage Protocols

Adherence to stringent laboratory protocols is essential to minimize exposure and ensure a safe working environment.

Engineering Controls:

-

Fume Hood: All work with this compound, and especially its sulfonyl chloride precursor, should be conducted in a certified chemical fume hood to prevent inhalation of dust, vapors, or aerosols.[10]

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is critical for comprehensive protection.

| Body Part | Recommended PPE | Specifications and Best Practices | Citation(s) |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. For prolonged or direct contact, consider double-gloving. Discard gloves immediately if contaminated. | [7][11] |

| Eyes/Face | Safety goggles with side shields or a face shield | Goggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes. | [7][12] |

| Body | Laboratory coat | A flame-resistant lab coat should be worn and kept fastened. | [11] |

| Respiratory | N95 or higher respirator | Recommended when handling the powder outside of a fume hood or if aerosol generation is possible. | [12] |

Storage:

-

Store this compound in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

The precursor, 4-methylpentane-1-sulfonyl chloride, should be stored under inert gas and away from moisture.[13]

Experimental Workflows: Synthesis and Handling

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine.[10][14] The following workflow highlights critical safety checkpoints.

Diagram: General Synthesis Workflow for Sulfonamides

Caption: General workflow for the synthesis of this compound, highlighting key stages and associated hazards.

Step-by-Step Methodology with Integrated Safety:

-

Synthesis of 4-Methylpentane-1-sulfonyl chloride:

-

Causality: The conversion of a corresponding sulfonic acid or thiol to the sulfonyl chloride is a common route. This step often involves highly reactive and corrosive reagents like thionyl chloride or chlorosulfonic acid.[10]

-

Protocol:

-

In a certified chemical fume hood, equip a round-bottom flask with a stir bar and a reflux condenser.

-

Charge the flask with the starting material.

-

Slowly add the chlorinating agent, ensuring the reaction temperature is controlled, as the reaction can be exothermic.

-

Once the reaction is complete, carefully quench any remaining reagent according to established laboratory procedures.

-

The resulting 4-methylpentane-1-sulfonyl chloride is often used directly in the next step.

-

-

-

Formation of this compound:

-

Causality: The sulfonyl chloride is a potent electrophile that readily reacts with nucleophilic amines. This reaction forms the stable sulfonamide bond.[5]

-

Protocol:

-

In a fume hood, dissolve the amine (e.g., ammonia or a primary/secondary amine) in a suitable solvent in a round-bottom flask equipped with a stir bar.

-

Cool the amine solution in an ice bath.

-

Slowly add the 4-methylpentane-1-sulfonyl chloride to the cooled amine solution. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

-

-

-

Work-up and Purification:

-

Causality: The reaction mixture will contain the desired sulfonamide, salts, and potentially unreacted starting materials. A standard aqueous work-up is typically employed to isolate the crude product.

-

Protocol:

-

Quench the reaction mixture with water or a dilute acid/base solution as appropriate.

-

Extract the product into an organic solvent.

-

Wash the organic layer to remove impurities.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by recrystallization or column chromatography.

-

-

Emergency Procedures

Spill Response:

-

Small Spills: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and absorb with an inert material.

-

Spills of Sulfonyl Chloride: Reacts with moisture. Use a dry absorbent material for cleanup.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[15]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

Waste Disposal

All chemical waste, including unused product, contaminated materials, and solutions from the synthesis and purification steps, must be disposed of in accordance with local, state, and federal regulations. Label all waste containers clearly.[10]

Conclusion

References

- BenchChem. (2025). Personal protective equipment for handling N-Phenylmethanesulfonamide.

- BenchChem. (2025).

- Fisher Scientific. (2025).

- Sigma-Aldrich. (2025).

- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.

- Occupational Safety and Health Administration. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).

- Cayman Chemical. (2024).

- ASHP. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.

- Sigma-Aldrich. (2024).

- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.

- AK Scientific, Inc. This compound.

- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.

- Wikipedia. Sulfonamide (medicine).

- Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272.

- Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113.

- Minnesota Department of Health. (2019). Toxicological Summary for: Sulfamethazine.

- University of Massachusetts Boston. Sulfa Antibiotics - Synthesis of Sulfanilamide.

- BLD Pharm. 60154-83-8|4-Methylpentane-1-sulfonyl chloride.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. aksci.com [aksci.com]

- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. health.state.mn.us [health.state.mn.us]

- 5. 磺酰氯和磺酰胺 [sigmaaldrich.com]

- 6. 60154-83-8|4-Methylpentane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]

- 12. pppmag.com [pppmag.com]

- 13. fishersci.com [fishersci.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Aliphatic Sulfonamide Building Blocks for Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of aliphatic sulfonamide building blocks for medicinal chemistry, intended for researchers, scientists, and drug development professionals. It delves into the fundamental physicochemical properties of aliphatic sulfonamides, their critical role as bioisosteres for carboxylic acids, and their diverse therapeutic applications. The guide offers a detailed exploration of synthetic strategies, from foundational methods for preparing key intermediates like sulfonyl chlorides to advanced catalytic C-H functionalization techniques. Detailed, step-by-step experimental protocols for the synthesis of representative aliphatic sulfonamide building blocks are provided, along with mechanistic insights and the rationale behind experimental choices. Furthermore, this guide offers practical insights into the application of aliphatic sulfonamides in drug design, covering structure-activity relationships (SAR), strategies for modulating physicochemical properties, and a case study illustrating their impact in a drug discovery program. The content is grounded in authoritative scientific literature, with in-text citations and a comprehensive reference list to ensure scientific integrity and provide a basis for further exploration.

Part 1: The Aliphatic Sulfonamide Moiety: A Privileged Scaffold in Drug Discovery

Introduction: Beyond the Classical Aryl Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast number of marketed drugs with a wide range of therapeutic applications, from antibacterial agents to anticancer and anti-inflammatory drugs[1][2][3]. While aromatic sulfonamides have been extensively studied and utilized since the discovery of the sulfa drugs, their aliphatic counterparts have emerged as a distinct and highly valuable class of building blocks in modern drug discovery[4][5]. Unlike aromatic sulfonamides, where the sulfonyl group is attached to an aromatic ring, in aliphatic sulfonamides, it is bonded to a non-aromatic carbon atom[4]. This seemingly subtle structural difference has profound implications for the molecule's three-dimensional shape, physicochemical properties, and biological activity, offering medicinal chemists a unique tool to overcome challenges in drug design.

Physicochemical Properties and Their Impact on Drug Development

The utility of aliphatic sulfonamides in medicinal chemistry is intrinsically linked to their distinct physicochemical properties, which can be fine-tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

-

Acidity (pKa): Aliphatic sulfonamides are generally less acidic (higher pKa) than their aromatic counterparts[4]. This is due to the electron-donating nature of alkyl groups compared to the electron-withdrawing nature of aryl groups. This property can be advantageous in drug design, as it can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

-

Lipophilicity (logP): The lipophilicity of aliphatic sulfonamides can be readily modulated by varying the nature of the aliphatic substituent. This allows for precise control over the overall lipophilicity of the drug molecule, a critical parameter for cell membrane permeability and oral bioavailability[6][7].

-

Hydrogen Bonding Capacity: The sulfonamide group is an excellent hydrogen bond donor and acceptor. This enables strong interactions with biological targets such as enzymes and receptors, contributing to high binding affinity and potency. The geometry of these interactions in aliphatic sulfonamides can differ significantly from that of aryl sulfonamides, offering opportunities for achieving target selectivity.

-

Metabolic Stability: Aliphatic sulfonamides often exhibit improved metabolic stability compared to other functional groups, such as esters or amides, which are more susceptible to hydrolysis. This can lead to a longer half-life and improved pharmacokinetic profile of the drug[8][9].

The Role of Aliphatic Sulfonamides as Carboxylic Acid Bioisosteres

One of the most powerful applications of aliphatic sulfonamides in medicinal chemistry is their use as bioisosteres for carboxylic acids[6][8][9][10][11][12][13]. Bioisosteric replacement is a strategy used to replace a functional group in a lead compound with another group that has similar steric and electronic properties, with the aim of improving the compound's pharmacological and physicochemical properties[6].

Carboxylic acids are common functionalities in drug candidates but can suffer from poor oral bioavailability due to their high acidity and rapid metabolism. Aliphatic sulfonamides can effectively mimic the hydrogen bonding interactions of carboxylic acids while offering several advantages:

-

Improved Metabolic Stability: They are more resistant to enzymatic degradation than carboxylic acids[8][9].

-

Enhanced Permeability: By reducing the acidity, the overall charge of the molecule at physiological pH can be modulated, potentially leading to improved cell membrane permeability[6].

-

Increased Lipophilicity: The aliphatic portion of the sulfonamide can be tailored to increase lipophilicity, which can also contribute to better permeability[6].

N-acyl sulfonamides are a particularly interesting class of carboxylic acid bioisosteres, as their acidity is comparable to that of carboxylic acids, allowing them to maintain key interactions with the target while benefiting from the increased stability of the sulfonamide group[8][11].

Therapeutic Applications of Aliphatic Sulfonamide-Containing Drugs

The versatility of the aliphatic sulfonamide moiety is reflected in the diverse range of therapeutic areas where it has been successfully incorporated into drug molecules.

| Drug Name | Therapeutic Area | Role of the Aliphatic Sulfonamide |

| Sotalol | Antiarrhythmic | The methanesulfonamide group is crucial for its Class III antiarrhythmic activity. |

| Dofetilide | Antiarrhythmic | Contains two methanesulfonamide groups that are key pharmacophoric elements. |

| Ibutilide | Antiarrhythmic | Features a heptylsulfonamide chain that contributes to its activity. |

| Tamsulosin | Benign Prostatic Hyperplasia | The sulfonamide group is part of the core structure responsible for its alpha-1 adrenergic receptor antagonism. |

| Zonisamide | Anticonvulsant | A benzisoxazole derivative with a sulfonamide side chain, contributing to its mechanism of action. |

| Celecoxib | Anti-inflammatory | While an aryl sulfonamide, its development highlights the importance of the sulfonamide moiety in COX-2 inhibition[14]. |

These examples underscore the significant contribution of aliphatic sulfonamide building blocks to the development of effective and safe medicines across various disease areas.

Part 2: Synthetic Strategies for Aliphatic Sulfonamide Building Blocks

The successful application of aliphatic sulfonamides in medicinal chemistry relies on the availability of efficient and versatile synthetic methodologies. This section provides a technical guide to the key synthetic strategies for preparing aliphatic sulfonamide building blocks, from foundational methods to modern catalytic approaches.

Foundational Synthesis: Preparation of Aliphatic Sulfonyl Chlorides

Aliphatic sulfonyl chlorides are crucial intermediates in the synthesis of sulfonamides[15][16][17][18]. Their preparation from readily available starting materials is a fundamental first step in many synthetic routes.

The oxidative chlorination of aliphatic thiols and disulfides is a common and effective method for synthesizing sulfonyl chlorides. A variety of reagents can be employed for this transformation, with N-chlorosuccinimide (NCS) and hydrogen peroxide in the presence of a chlorine source being widely used[17][18][19]. The reaction proceeds through the oxidation of the sulfur atom and subsequent chlorination.

Detailed Protocol 1: Oxidative Chlorination of an Aliphatic Thiol

Objective: To synthesize 1-butanesulfonyl chloride from 1-butanethiol.

Materials:

-

1-Butanethiol

-

N-Chlorosuccinimide (NCS)

-

Tetrabutylammonium chloride

-

Dichloromethane (DCM)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

To a stirred solution of 1-butanethiol (1.0 eq) and tetrabutylammonium chloride (0.1 eq) in a mixture of DCM and water (10:1 v/v) at 0 °C, add N-chlorosuccinimide (3.0 eq) portion-wise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 1-butanesulfonyl chloride.

-

The crude product can be purified by vacuum distillation if necessary.

Causality Behind Experimental Choices:

-

NCS as the Oxidant and Chlorine Source: NCS is a mild and easy-to-handle solid reagent that serves as both the oxidant and the source of chlorine atoms[17].

-

Tetrabutylammonium Chloride as a Phase-Transfer Catalyst: This catalyst facilitates the transfer of reactants between the aqueous and organic phases, enhancing the reaction rate.

-

Biphasic Solvent System: The use of DCM and water allows for the dissolution of both the organic substrate and the inorganic reagents.

-

Low Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction.

-

Aqueous Workup: The bicarbonate wash neutralizes any acidic byproducts, and the brine wash removes any remaining water-soluble impurities.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 17. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Solubility profile of 4-Methylpentane-1-sulfonamide in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-Methylpentane-1-sulfonamide in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Modern Drug Development

In the landscape of pharmaceutical research and development, understanding the solubility profile of an active pharmaceutical ingredient (API) is not merely a preliminary step but a cornerstone of successful drug design and formulation. The bioavailability, efficacy, and ultimately, the safety of a therapeutic agent are intrinsically linked to its solubility characteristics. A comprehensive solubility profile in various organic solvents provides the foundational data required for critical downstream processes, including purification, crystallization, formulation, and the development of analytical methods.

This guide offers a detailed exploration of the solubility of this compound, a representative sulfonamide compound. We will delve into the theoretical principles governing its dissolution, present a robust experimental framework for solubility determination, and discuss the practical application of this data in a research and development setting. Our approach is grounded in scientific first principles and established methodologies to provide a self-validating and authoritative resource for scientists and researchers.

Physicochemical Characterization of this compound

To understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties. The molecule consists of a polar sulfonamide group (-SO₂NH₂) attached to a nonpolar 4-methylpentyl carbon chain.

-

Structure: CH₃CH(CH₃)CH₂CH₂CH₂SO₂NH₂

-

Key Functional Groups:

-

Sulfonamide (-SO₂NH₂): This group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the oxygen and nitrogen atoms). This group dominates the molecule's polar interactions.

-

4-Methylpentyl Chain: This branched alkyl group is nonpolar and contributes to van der Waals interactions. Its size and branching will influence how the molecule fits into the lattice of a solvent.

-

The interplay between the polar sulfonamide head and the nonpolar alkyl tail dictates its amphiphilic nature, suggesting that its solubility will be highly dependent on the choice of solvent.

Theoretical Framework: The Thermodynamics of Dissolution

The principle of "like dissolves like" serves as a useful heuristic, but a deeper, more quantitative understanding is rooted in the thermodynamics of the dissolution process. Solubility is governed by the Gibbs free energy of mixing (ΔG_mix), which is a function of enthalpy (ΔH_mix) and entropy (ΔS_mix):

ΔG_mix = ΔH_mix - TΔS_mix

For dissolution to be favorable, ΔG_mix must be negative.

-

Enthalpy of Mixing (ΔH_mix): This term represents the energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

-

In polar, protic solvents (e.g., methanol, ethanol), the strong hydrogen bonding capabilities of the sulfonamide group can form favorable interactions, leading to a negative or small positive ΔH_mix.

-

In nonpolar, aprotic solvents (e.g., hexane, toluene), significant energy is required to break the strong solute-solute hydrogen bonds of the sulfonamide, with only weak van der Waals forces being formed with the solvent. This results in a large, positive ΔH_mix, predicting poor solubility.

-

-

Entropy of Mixing (ΔS_mix): This term reflects the increase in randomness or disorder when a solute dissolves in a solvent. Dissolution is generally entropically favorable (positive ΔS_mix) as the molecules become more disordered.

Therefore, the solubility of this compound will be highest in solvents that can effectively solvate both the polar sulfonamide head and accommodate the nonpolar alkyl tail, leading to a favorable enthalpic contribution that outweighs the energy cost of breaking the solute lattice.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature. It is the recommended method by organizations such as the OECD.

Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, Erlenmeyer flask. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached and the solution is saturated.

-

Equilibration: Place the flask in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle for an extended period (e.g., 24 hours) at the same constant temperature. This allows the undissolved solid to sediment, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or solvent-rinsed syringe. Immediately filter the sample through a compatible syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles.

-

Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated mass spectrometer.

-

Calculation: The solubility is then calculated based on the measured concentration in the saturated solution and expressed in units such as mg/mL or mol/L.

Workflow Diagram: Isothermal Shake-Flask Method

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Anticipated Solubility Profile of this compound

While specific experimental data for this compound is not widely published, we can predict its solubility behavior in various classes of organic solvents based on the principles discussed. The following table provides a qualitative and quantitative estimation.

| Solvent Class | Example Solvents | Dielectric Constant (Approx.) | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | 24-33 | High | Can engage in strong hydrogen bonding with the sulfonamide group, effectively solvating the polar head. |

| Polar Aprotic | Acetone, Acetonitrile | 21-37 | Moderate to High | Possess large dipole moments that can solvate the polar sulfonamide group, but lack hydrogen bond donating ability. |

| Dipolar Aprotic | DMSO, DMF | 37-47 | Very High | Highly polar and excellent hydrogen bond acceptors, capable of strongly solvating the N-H protons of the sulfonamide. |

| Nonpolar | Hexane, Toluene | 2-2.4 | Very Low | Cannot overcome the strong solute-solute hydrogen bonding interactions. Only weak van der Waals forces are formed. |

| Chlorinated | Dichloromethane | 9.1 | Low to Moderate | Moderately polar, can offer some dipole-dipole interactions but is not a hydrogen bond acceptor or donor. |

Application of Solubility Data: A Solvent Selection Framework

The acquired solubility data is paramount for making informed decisions in process development. The choice of a solvent for a specific application like crystallization is a multi-parameter optimization problem.

Decision-Making Logic for Crystallization Solvent Selection

A suitable crystallization solvent system is one in which the solute has high solubility at an elevated temperature but low solubility at a lower temperature. This differential solubility is the driving force for crystallization upon cooling.

Caption: A decision-making workflow for selecting a crystallization solvent.

This framework illustrates that while a steep solubility gradient is desirable for high yield, other factors such as process safety, environmental impact (as guided by standards like the International Council for Harmonisation (ICH) guidelines on residual solvents), and cost are critical considerations for industrial applications.

Conclusion

The solubility profile of this compound in organic solvents is a complex function of its amphiphilic structure and the specific intermolecular forces at play. A systematic approach, combining theoretical understanding with rigorous experimental determination via methods like the isothermal shake-flask technique, is essential for accurately characterizing this profile. The resulting data is not merely academic; it is a critical input for rational solvent selection, enabling the efficient development of robust and scalable processes in crystallization, formulation, and purification. This guide provides the foundational principles and a practical framework for researchers to generate and apply this vital information in their work.

References

-

OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

-

Acree, Jr., W. E. (2014). Thermodynamic treatment of solubility data in non-aqueous solvents. Journal of Molecular Liquids, 192, 131-139. [Link]

Technical Guide: Aryl vs. Alkyl Sulfonamide Reactivity Profiles

Executive Summary

This guide delineates the mechanistic and practical differences between aryl sulfonamides (

For drug development professionals, understanding these nuances is critical for optimizing lead compounds (solubility/permeability) and designing robust process chemistry routes (avoiding sulfene-mediated side reactions).

Electronic Fundamentals & Acidity ( )

The reactivity of the sulfonamide nitrogen is governed by the electron-withdrawing nature of the sulfonyl group. However, the substituent attached to the sulfur (

The Acidity Gap

Aryl sulfonamides are generally more acidic than their alkyl counterparts. This is due to the electron-withdrawing inductive effect of the

| Compound Class | Representative Structure | Approx.[1][2][3][4][5][6][7][8][9][10] aqueous | Structural Driver |

| Aryl Sulfonamide | 10.1 | Inductive ( | |

| Nitro-Aryl | 6.0 - 9.0 | Strong EWG (Resonance) | |

| Alkyl Sulfonamide | 10.8 - 11.5 | Inductive ( | |

| Triflyl | 6.3 | Strong Inductive ( |

Implications for Deprotonation

-

Aryl: Easily deprotonated by weak bases (e.g.,

, -

Alkyl: often requires stronger bases or elevated temperatures to achieve complete deprotonation, particularly in non-polar solvents.

Precursor Reactivity: The Sulfene Divergence

The most profound mechanistic difference lies not in the sulfonamide itself, but in the sulfonyl chloride precursors (

Aryl Sulfonyl Chlorides: Direct Substitution

Aryl sulfonyl chlorides react via a direct nucleophilic attack at the sulfur atom (associative mechanism). Steric hindrance (ortho-substitution) can paradoxically accelerate this reaction by relieving ground-state congestion in the transition state.

Alkyl Sulfonyl Chlorides: The Sulfene Mechanism ( )

Aliphatic sulfonyl chlorides containing

Why this matters:

-

Side Reactions: Sulfenes can dimerize, oligomerize, or react promiscuously with weak nucleophiles.

-

Chirality Loss: If the

-carbon is chiral, the sulfene mechanism racemizes the center. -

Hydrolysis: Alkyl sulfonyl chlorides hydrolyze much faster than aryl analogs due to this pathway.

Figure 1: Mechanistic divergence between Aryl (Direct Attack) and Alkyl (Sulfene Intermediate) sulfonyl chlorides.

N-Functionalization: The Mitsunobu Constraint

The Mitsunobu reaction is a standard method for N-alkylating sulfonamides with alcohols. However, it is highly sensitive to the

The Rule

For the standard DEAD/PPh3 system, the nucleophile must be acidic enough to protonate the zwitterionic betaine intermediate.

-

Aryl Sulfonamides (

): Generally react efficiently. -

Alkyl Sulfonamides (

): Often fail or proceed with poor yields because they cannot effectively protonate the betaine, leading to hydrazine byproduct formation without alkylation.

Overcoming the Limit

To alkylate alkyl sulfonamides via Mitsunobu:

-

Use Activated Reagents: Reagents like ADDP (1,1'-(azodicarbonyl)dipiperidine) or CMBP (cyanomethylenetributylphosphorane) are designed to work with higher

nucleophiles (up to ~13). -

Tuning: Adding an electron-withdrawing protecting group (e.g., Boc) to the sulfonamide nitrogen lowers the

sufficiently to permit reaction, followed by deprotection.

Medicinal Chemistry Implications[5][6][7][11][12][13][14]

Ionization at Physiological pH

At pH 7.4:

-

Aryl Sulfonamides: A significant fraction exists as the anion (

). This improves aqueous solubility but decreases membrane permeability (LogD < LogP). -

Alkyl Sulfonamides: Remain largely neutral. They are often used as bioisosteres for amides to improve metabolic stability (blocking proteolysis) without introducing a negative charge.

Binding Interactions

-

Aryl: The aromatic ring can participate in

stacking or cation- -

Alkyl: Acts primarily as a steric spacer or hydrophobic contact.

Experimental Protocols

Protocol: Synthesis of Alkyl Sulfonamide (Avoiding Sulfene Side-Reactions)

Context: Reaction of Methanesulfonyl chloride with an amine.

Rationale: To prevent sulfene formation/oligomerization, maintain low temperature and avoid excess base relative to the amine if possible, or add the sulfonyl chloride slowly to the amine/base mixture.

-

Setup: Charge a dry flask with Amine (1.0 equiv) and DCM (10 vol). Cool to -10°C (Critical for alkyl sulfonyl chlorides).

-

Base Addition: Add Triethylamine (1.2 equiv).

-

Addition: Dropwise add Methanesulfonyl chloride (1.1 equiv) diluted in DCM over 30 minutes. Do not add bolus.

-

Note: The low temp slows the E1cB elimination relative to the nucleophilic attack.

-

-

Workup: Warm to RT. Quench with 1M HCl (to remove amine/TEA). Wash with brine. Dry (

) and concentrate.

Protocol: Mitsunobu Reaction for "Difficult" Alkyl Sulfonamides

Context: Coupling a secondary alcohol with Methylsulfonamide (

Rationale: Standard DEAD fails. Use ADDP/PBu3 for higher pKa tolerance.

-

Reagents: Alcohol (1.0 equiv), Methylsulfonamide (1.2 equiv), PBu3 (Tributylphosphine, 1.5 equiv). Solvent: Toluene or THF (anhydrous).

-

Addition: Cool to 0°C. Add ADDP (1.5 equiv) in portions.

-

Reaction: Allow to warm to RT and stir for 12-24h. (ADDP/PBu3 system handles nucleophiles up to pKa ~13).

-

Purification: The byproduct (ADDP-H2) is insoluble in ether/hexane. Dilute reaction with ether, filter off the solid byproduct, and concentrate the filtrate for chromatography.

References

-

Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison. Link

-

King, J. F., et al. "The mechanism of hydrolysis of alkanesulfonyl chlorides." Journal of the American Chemical Society. Link

-

Tsunoda, T., et al. "Mitsunobu Reaction: pKa Requirement." Tetrahedron Letters. Link

-

Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

-

Science of Synthesis: Sulfonamides. Thieme Chemistry. Link

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. The Synthesis of Alkyl and (Hetero)aryl Sulfonamides From Sulfamoyl Inner Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. web.uvic.ca [web.uvic.ca]

- 10. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Sourcing and Technical Utilization of 4-Methylpentane-1-sulfonamide

CAS: 787540-03-8 | Formula: C₆H₁₅NO₂S | Molecular Weight: 165.25 g/mol

Executive Summary

4-Methylpentane-1-sulfonamide (CAS 787540-03-8) is a specialized aliphatic sulfonamide building block used primarily in medicinal chemistry to introduce a flexible, hydrophobic isohexyl tail into pharmacophores.[1] Unlike aromatic sulfonamides (e.g., benzenesulfonamides), this compound offers a distinct steric and electronic profile, often utilized to probe lipophilic pockets in enzymes such as Butyrylcholinesterase (BChE) and CYP17.

Market Status: The compound is classified as a High-Value Research Reagent . It is not a bulk commodity. Commercial availability is concentrated among boutique building block suppliers (e.g., BLD Pharm, Enamine, Sigma-Aldrich). Strategic Recommendation: Due to the high cost of the isolated sulfonamide (> $100/g), drug discovery campaigns requiring gram-scale quantities should prioritize purchasing the precursor, 4-Methylpentane-1-sulfonyl chloride (CAS 60154-83-8) , and performing a one-step ammonolysis in-house.

Technical Profile & Chemical Identity

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | Isohexylsulfonamide |

| CAS Number | 787540-03-8 |

| Precursor CAS | 60154-83-8 (Sulfonyl Chloride) |

| Molecular Weight | 165.25 g/mol |

| LogP (Predicted) | ~1.2 (Moderate Lipophilicity) |

| H-Bond Donors | 2 (NH₂) |

| H-Bond Acceptors | 2 (SO₂) |

| Physical State | White to off-white crystalline solid |

Structural Significance

The 4-methylpentyl chain (isohexyl group) provides a critical balance of length and branching. In Structure-Activity Relationship (SAR) studies, this moiety is often compared against n-hexyl (too flexible) or cyclohexyl (too rigid) analogs to optimize Van der Waals contacts within hydrophobic binding sites.

Commercial Supply Landscape

Supplier Tiers

-

Tier 1 (Catalog Suppliers): Companies like Sigma-Aldrich (Merck) and Combi-Blocks list the compound but often hold low stock (mg scale) with long lead times.

-

Tier 2 (Building Block Specialists): BLD Pharm , Enamine , and WuXi AppTec are the primary sources. They typically stock the sulfonyl chloride precursor and synthesize the amide on demand.

-

Tier 3 (Custom Synthesis): For >100g orders, contract manufacturing organizations (CMOs) in India and China are required, utilizing the Grignard-SO₂ route.

Price Analysis (Q1 2025 Estimates)

The pricing structure reveals a significant premium on the sulfonamide form due to the extra synthetic step and purification required by vendors.

| Form | CAS | Scale | Est. Price (USD) | Unit Cost |

| Sulfonamide | 787540-03-8 | 100 mg | $45 - $80 | $600/g |

| Sulfonamide | 787540-03-8 | 1 g | $250 - $400 | $300/g |

| Sulfonyl Chloride | 60154-83-8 | 1 g | $80 - $120 | $100/g |

| Sulfonyl Chloride | 60154-83-8 | 5 g | $250 - $350 | $60/g |

Procurement Strategy:

-

Discovery Phase (<100 mg): Buy the sulfonamide directly to save time.

-

Lead Optimization (>1 g): Buy the sulfonyl chloride (CAS 60154-83-8) and synthesize.

-

Scale-Up (>100 g): Source 1-Bromo-4-methylpentane (CAS 626-88-0) and perform the full synthesis sequence.

Technical Protocols: Synthesis & Handling

Causality of Method Selection

Direct purchase of the sulfonamide is often cost-prohibitive. The conversion of sulfonyl chloride to sulfonamide is a high-yielding (>90%), robust reaction. The protocol below utilizes aqueous ammonia in THF, which simplifies workup as the byproduct (ammonium chloride) is water-soluble, and the solvent is easily removed.

Protocol A: Synthesis from Sulfonyl Chloride (Recommended)

Reaction: R-SO₂Cl + 2 NH₃ → R-SO₂NH₂ + NH₄Cl

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and an addition funnel.

-

Solvent System: Dissolve 4-Methylpentane-1-sulfonyl chloride (1.0 eq) in THF (10 volumes). Cool to 0°C using an ice bath.

-

Why: Cooling prevents hydrolysis of the sulfonyl chloride by residual water before the amine reacts.

-

-

Ammonolysis: Add Ammonium hydroxide (28-30% aq., 5.0 eq) dropwise over 10 minutes.

-

Why: Excess ammonia acts as both the nucleophile and the base to scavenge the HCl generated.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2]

-

Workup:

-

Concentrate the mixture under reduced pressure to remove THF.

-

Dilute the residue with EtOAc and wash with water (2x) and brine (1x).

-

Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: The crude product is usually pure enough (>95%). If necessary, recrystallize from EtOH/Hexane.

Protocol B: Full Synthesis Pathway (Visualized)

For bulk preparation starting from the alkyl halide.

Figure 1: Complete synthetic route from commodity alkyl bromide to target sulfonamide.

Applications in Drug Discovery[5][6]

Hydrophobic Pocket Probing

The 4-methylpentyl group is a classic "isoleucine mimic" in synthetic scaffolds. It is used to fill hydrophobic pockets (S1' or S2 sites) in proteases.

-

Case Study (BChE Inhibitors): Research indicates that sulfonamide derivatives with branched alkyl chains (like isohexyl) show superior selectivity for Butyrylcholinesterase (BChE) over Acetylcholinesterase (AChE) compared to linear n-hexyl analogs. The branching restricts conformational freedom, reducing the entropic penalty upon binding.

Bioisosterism

Primary sulfonamides (-SO₂NH₂) are often used as bioisosteres for carboxylic acids (-COOH) or hydroxamic acids (-CONHOH). They provide:

-

H-Bonding: The sulfonamide NH₂ acts as a donor, while the oxygens act as acceptors.

-

pKa Modulation: Aliphatic sulfonamides have a pKa ~10-11, making them neutral at physiological pH, unlike the acidic carboxylic acid. This improves membrane permeability (LogD).

References

-

Chemical Identity & Properties: Sigma-Aldrich. This compound Product Page. Link

-

Precursor Availability: BLD Pharm. 4-Methylpentane-1-sulfonyl chloride (CAS 60154-83-8).[3] Link

-

Synthetic Methodology: "Sulfonamides synthesis by S-N coupling." Organic Chemistry Portal. Link

-

Medicinal Chemistry Application: "Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE." National Institutes of Health (PMC). Link

-

CYP17 Inhibitor Context: "Sulfonamide compounds useful as CYP17 inhibitors." Google Patents (US8916553B2). Link

Sources

Methodological & Application

Reaction Conditions for N-Acylsulfonamide Synthesis: A Guide to Coupling Sulfonamides with Carboxylic Acids

An Application Guide for Researchers

Abstract

The formation of a covalent bond between a carboxylic acid and a sulfonamide yields an N-acylsulfonamide, a functional group of significant interest in medicinal chemistry and drug development. These moieties serve as non-classical bioisosteres of carboxylic acids, offering modulated acidity, lipophilicity, and metabolic stability. However, the coupling reaction is challenging due to the inherently low nucleophilicity of the sulfonamide nitrogen atom. This guide provides a comprehensive overview of the critical reaction parameters, a comparative analysis of modern coupling methodologies, and detailed, field-tested protocols to enable researchers to successfully synthesize these valuable compounds.

Introduction: The Challenge and Opportunity

The direct coupling of carboxylic acids and amines to form amide bonds is arguably the most frequently performed reaction in pharmaceutical research.[1][2] A related, yet more challenging, transformation is the acylation of sulfonamides. The electron-withdrawing nature of the adjacent sulfonyl group significantly reduces the nucleophilicity of the sulfonamide nitrogen, rendering standard amidation conditions ineffective.

Successful synthesis, therefore, hinges on the potent activation of the carboxylic acid moiety. This converts the hydroxyl group of the carboxylic acid into a highly reactive leaving group, creating a sufficiently electrophilic carbonyl carbon that can be attacked by the weakly nucleophilic sulfonamide. This guide will explore the primary strategies for achieving this activation and the practical considerations for reaction success.

Mechanistic Overview: The Principle of Activation

The core principle for coupling a carboxylic acid with a sulfonamide is the in-situ generation of a highly reactive acylating agent. This process universally involves two key steps, as illustrated below: activation of the carboxylic acid, followed by nucleophilic attack from the sulfonamide.

Figure 1: General mechanism for sulfonamide-carboxylic acid coupling.

The choice of coupling reagent is paramount as it dictates the nature of the "Activated Intermediate" and the overall efficiency of the reaction. The base plays a dual role: it deprotonates the carboxylic acid to form the more reactive carboxylate and neutralizes any acidic byproducts generated during the reaction.

Key Methodologies for Carboxylic Acid Activation

Several classes of reagents have been developed to facilitate difficult amide bond formations. The most effective for sulfonamide acylation are those that generate the most highly reactive intermediates.

Carbodiimide-Mediated Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used "zero-length" crosslinkers that activate carboxyl groups.[3] The initial product is a highly reactive O-acylisourea intermediate. While this intermediate can be directly intercepted by a nucleophile, its short half-life in aqueous media can lead to low yields.

To mitigate this, an additive like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is employed. EDC first reacts with the carboxylic acid, and the resulting O-acylisourea intermediate is trapped by NHS to form a more stable, yet still highly reactive, NHS-ester. This two-step, one-pot process is generally more efficient and reliable.[4][5]

Causality: The use of NHS or Sulfo-NHS converts a transient, highly reactive intermediate into a more stable, isolable (if desired) active ester.[4] This provides a longer window for the weakly nucleophilic sulfonamide to react, improving overall yield and minimizing hydrolysis-related side reactions.

Uronium/Aminium Salt Reagents

For particularly challenging couplings, uronium or aminium salt-based reagents are the gold standard. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most powerful activating agents available.[6][7]

HATU reacts with a carboxylate to form an activated OAt-ester.[8] The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is an excellent choice for minimizing racemization in chiral substrates and accelerating the coupling reaction.[6]

Causality: The superiority of HATU stems from the electronic properties of the resulting active ester. The nitrogen atom in the pyridine ring of the HOAt moiety acts as a neighboring group, accelerating the rate of nucleophilic attack by the sulfonamide.[8][9] This makes HATU exceptionally effective for coupling with weak nucleophiles.

Mixed Anhydride Methods

Another classical approach is the formation of a mixed anhydride. Reacting the carboxylic acid with an acyl chloride, such as isobutyl chloroformate or pivaloyl chloride, in the presence of a tertiary amine base generates a mixed carbonic-carboxylic anhydride.[10] Alternatively, sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) can be used to generate a mixed carboxylic-sulfonic anhydride.[10][11]

Causality: The anhydride formation dramatically increases the electrophilicity of the carbonyl carbon of the original carboxylic acid. The bulky or electronically distinct portion of the anhydride (e.g., the isobutoxycarbonyl group) sterically and electronically disfavors attack at its own carbonyl, directing the sulfonamide nucleophile to the desired reaction site.[10]

Comparative Analysis of Common Coupling Reagents

The selection of a coupling reagent is a critical decision based on the substrate's reactivity, cost, and desired reaction conditions.

| Reagent Class | Example(s) | Key Strengths | Considerations & Drawbacks |

| Carbodiimides | EDC, DIC, DCC | Cost-effective, readily available, water-soluble byproducts (EDC). | Lower reactivity, requires additives (NHS) for efficiency, DCC byproduct (DCU) is poorly soluble.[6] |

| Uronium/Aminium | HATU, HBTU, HCTU | High reactivity, fast reaction times, low racemization (especially HATU), suitable for weak nucleophiles.[6][7] | Higher cost, can act as a capping agent if used in large excess.[6] |

| Phosphonium | PyBOP, PyAOP | High reactivity, similar in efficacy to uronium salts. | Byproducts can be difficult to remove, potential for side reactions. |

| Mixed Anhydrides | Isobutyl Chloroformate, Pivaloyl Chloride | Inexpensive reagents, simple procedure. | Can be sensitive to moisture, potential for attack at the wrong carbonyl, requires low temperatures.[10][12] |

Detailed Experimental Protocols

The following protocols are designed as robust starting points. Researchers should perform optimization studies (e.g., stoichiometry, temperature, reaction time) for each unique substrate pair.

Protocol 1: General Procedure using EDC/NHS

This two-step, one-pot procedure is a reliable method for many substrates.[4][5]

Workflow Diagram:

Figure 2: A typical experimental workflow for sulfonamide coupling.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Sulfonamide (1.1 equiv)

-

EDC·HCl (1.5 equiv)

-

NHS (1.2 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv) and the sulfonamide (1.1 equiv).

-

Dissolve the solids in anhydrous solvent (DCM or DMF) to a concentration of approximately 0.1 M.

-

Add the base (3.0 equiv) and stir the solution for 5 minutes at room temperature.

-

Add NHS (1.2 equiv) to the mixture.

-

Add EDC·HCl (1.5 equiv) portion-wise over 2 minutes. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to the low nucleophilicity of the sulfonamide, reactions may require 12-24 hours for completion.

-

Upon completion, dilute the reaction mixture with ethyl acetate and water.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired N-acylsulfonamide.

Protocol 2: High-Activity Coupling using HATU

This protocol is recommended for sterically hindered substrates or particularly unreactive sulfonamides.[8][9]

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Sulfonamide (1.2 equiv)

-

HATU (1.2 equiv)

-

Base: DIPEA or 2,4,6-Collidine (2.5 equiv)

-

Solvent: Anhydrous DMF

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv).

-

Dissolve the acid in anhydrous DMF (to ~0.1 M) and add the base (2.5 equiv). Stir for 5 minutes.

-

In a separate vial, dissolve HATU (1.2 equiv) and the sulfonamide (1.2 equiv) in a small amount of anhydrous DMF.

-

Add the HATU/sulfonamide solution to the carboxylic acid solution at room temperature.

-

Stir the reaction for 2-8 hours. The reaction is typically much faster than EDC/NHS methods. Monitor progress by TLC or LC-MS.

-

Follow steps 7-10 from Protocol 1 for workup and purification. Note that DMF must be thoroughly removed during the aqueous workup.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Insufficient activation. 2. Reagents (especially solvent) are not anhydrous. 3. Base is not strong enough or insufficient equivalents. | 1. Switch to a more powerful coupling reagent (e.g., from EDC to HATU). 2. Use freshly dried, anhydrous solvents. 3. Ensure ≥2.5 equivalents of a non-nucleophilic base like DIPEA are used. |

| Hydrolysis of Activated Ester | Presence of water in the reaction. | Dry all glassware thoroughly. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere. |

| Side Product Formation | 1. For EDC coupling, self-coupling of the activated intermediate. 2. For HATU, capping of the sulfonamide by excess reagent. | 1. Add the sulfonamide before or concurrently with EDC. 2. Use a slight excess (1.1-1.2 equiv) of HATU, but avoid large excesses. |

| Difficult Purification | Byproducts from coupling reagents are co-eluting with the product. | Choose a reagent with byproducts that have different solubility (e.g., use EDC for water-soluble byproducts, or DCC if the DCU byproduct can be filtered off). |

References

-

ResearchGate. (n.d.). Scope of carboxylic acids. Reaction conditions: sulfonamide (0.1 mmol)... Retrieved from [Link]

-

El-Faham, A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. Retrieved from [Link]

-

Bangslabs. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

-

Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

-

Stalder, R., & Gotor, R. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Retrieved from [Link]

-

Stalder, R., & Gotor, R. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ACS Publications. Retrieved from [Link]

-

Renna, M. R., et al. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1. Uniba. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing a mixed anhydride of a sulfonic acid and a carboxylic acid.

-

ResearchGate. (n.d.). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Retrieved from [Link]

-

Andrews, J. A., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

-

Synfacts. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

-

MacMillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. Retrieved from [Link]

-

Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

-

Andrews, J. A., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide bond formation from carboxylic acids. Retrieved from [Link]

-

Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Mixed carboxylic–sulfonic anhydride in reaction with imines: a straightforward route to water-soluble β-lactams via a Staudinger-type reaction. Retrieved from [Link]

-

ResearchGate. (2017). How to do EDC- sulfo NHS activation of small molecules with COOH group? Retrieved from [Link]

-

eScholarship. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

-

The Journal of Organic Chemistry - ACS Publications. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. Retrieved from [Link]

-

YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of mixed anhydrides.

-

YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]

- 11. US4008271A - Process for preparing a mixed anhydride of a sulfonic acid and a carboxylic acid - Google Patents [patents.google.com]

- 12. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]

Application Note: Strategic Design and Preparation of Sulfonamide Carbonic Anhydrase Inhibitors

Executive Summary

Carbonic Anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes catalyzing the reversible hydration of carbon dioxide.[1] The inhibition of specific CA isoforms (particularly hCA IX and XII) has emerged as a critical target for hypoxic tumor therapy, while hCA II inhibition remains relevant for glaucoma and edema.

This guide details the "Tail Approach" for synthesizing isoform-selective sulfonamide inhibitors. It provides validated protocols for chemical synthesis via chlorosulfonation and click chemistry, followed by enzymatic validation using both the high-throughput Esterase Assay and the gold-standard Stopped-Flow CO₂ Hydration Assay.

Strategic Design: The "Tail Approach"

The classic unsubstituted sulfonamide (

To achieve selectivity, we utilize the Tail Approach . This strategy appends a structural "tail" to the aromatic sulfonamide scaffold.[2] This tail interacts with the variable amino acid residues at the rim of the active site cavity, rather than the conserved catalytic core.

Structural Logic Diagram

The following diagram illustrates the pharmacophore assembly required for selective inhibition.

Figure 1: The "Tail Approach" strategy for designing isoform-selective Carbonic Anhydrase Inhibitors (CAIs).

Chemical Synthesis Protocols

Protocol A: General Sulfonamide Synthesis (Nucleophilic Substitution)

This protocol describes the synthesis of sulfonamides by reacting sulfonyl chlorides with amines. This is the standard route for creating the primary scaffold.

Reagents:

-

Substituted aniline or amine derivative (1.0 equiv)[3]

-

Sulfonyl chloride derivative (1.1 equiv)

-

Pyridine or Triethylamine (TEA) (excess)

-

Solvent: Anhydrous THF or DCM

Step-by-Step Procedure:

-

Preparation: Dissolve the amine substrate (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (

). -

Base Addition: Add Pyridine (2.0 mmol) or TEA dropwise to the solution. Cool to 0°C if the amine is highly reactive.

-

Reaction: Add the sulfonyl chloride (1.1 mmol) portion-wise over 15 minutes.

-

Incubation: Allow the mixture to warm to room temperature (RT) and stir for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: MeOH/DCM 1:9).

-

Work-up:

-

Evaporate solvent under reduced pressure.

-

Redissolve residue in EtOAc and wash with 1N HCl (to remove excess pyridine), followed by saturated

and brine. -

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallize from EtOH/Water or purify via flash column chromatography.

Protocol B: "Click Chemistry" Tail Attachment (CuAAC)

For high-diversity libraries, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is preferred to attach selective tails to a sulfonamide scaffold.

Reagents:

-

Azido-benzenesulfonamide (Scaffold)

-

Terminal Alkyne (Tail precursor)

- (10 mol%)

-

Sodium Ascorbate (20 mol%)

-

Solvent:

(1:1)

Step-by-Step Procedure:

-

Suspend the azido-sulfonamide (1.0 mmol) and the terminal alkyne (1.0 mmol) in 10 mL of

(1:1). -

Prepare a fresh solution of sodium ascorbate (0.2 mmol in 0.5 mL water) and add it to the reaction mixture.

-

Add

(0.1 mmol in 0.5 mL water). The solution should turn bright yellow/orange. -

Stir vigorously at RT for 12–24 hours.

-

Work-up: Dilute with water and cool on ice. The triazole product often precipitates. Filter and wash with cold water and diethyl ether.

Biological Evaluation Protocols

Protocol C: Esterase Activity Assay (High-Throughput Screening)

While CAs primarily hydrate CO₂, they also possess esterase activity. This colorimetric assay using 4-nitrophenyl acetate (4-NPA) is ideal for initial

Mechanism:

Reagents:

-

Buffer: 50 mM Tris-SO₄, pH 7.6.

-

Substrate: 3 mM stock of 4-nitrophenyl acetate (4-NPA) in acetonitrile.

-

Enzyme: Recombinant hCA (I, II, IX, or XII).

-

Detection: Microplate reader at 400–405 nm .

Workflow:

-

Blanking: Add 100 µL Buffer + 20 µL Enzyne solution to control wells.

-

Inhibitor Incubation: Add 10 µL of inhibitor (DMSO stock) to test wells. Incubate for 15 minutes at 25°C.

-

Substrate Addition: Add 50 µL of 4-NPA substrate to all wells to initiate the reaction.

-

Measurement: Monitor absorbance at 405 nm every 15 seconds for 15 minutes.

-

Calculation: Determine initial rates (

). Calculate

Protocol D: Stopped-Flow CO₂ Hydration Assay (Kinetic Gold Standard)

This assay measures the physiological reaction directly. It tracks the acidification of the buffer as CO₂ is hydrated to carbonic acid.

Mechanism:

Instrumentation:

-

Applied Photophysics SX.18MV-R stopped-flow spectrophotometer (or equivalent).

Reagents:

-

Indicator: 0.2 mM Phenol Red.

-

Buffer: 20 mM Hepes (pH 7.5) + 20 mM

(to maintain ionic strength). -

Substrate:

-saturated water (bubbled for 1 hour at 25°C).

Workflow Diagram:

Figure 2: Workflow for the Stopped-Flow CO₂ Hydration Assay.

Step-by-Step Procedure:

-

Preparation: Saturate water with

(approx. 33 mM concentration). -

Syringe A Loading: Load the enzyme (approx 10 nM final conc) and inhibitor (varying concentrations) in Buffer + Phenol Red.

-

Syringe B Loading: Load

-saturated water. -

Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

-

Monitoring: Track the decrease in absorbance at 557 nm (Phenol Red basic form) over 0.5 – 10 seconds.

-

Analysis: Fit the curve to the Cheng-Prusoff equation to derive

from the observed

Data Summary & Interpretation

When evaluating sulfonamide derivatives, selectivity ratios are paramount. A successful candidate for tumor-associated CA IX inhibition should display the following profile:

| Isoform | Physiological Role | Desired | Note |

| hCA I | RBC Cytosolic | > 10,000 nM | Avoid inhibition (Off-target) |

| hCA II | Glaucoma/Edema | > 1,000 nM | Avoid (unless dual-target desired) |

| hCA IX | Hypoxic Tumors | < 10 nM | Primary Target |

| hCA XII | Hypoxic Tumors | < 10 nM | Primary Target |

Note on Validity: The esterase assay (Protocol C) is easier but can produce false positives if the inhibitor binds outside the active site. Always validate top hits with the Stopped-Flow method (Protocol D).

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link

-

Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][4][5][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

-

Verpoorte, J. A., et al. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry. Link

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

Sources

- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tail-Approach-Based Design and Synthesis of Coumarin-Monoterpenes as Carbonic Anhydrase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Application Notes & Protocols: A Guide to Sulfonamide Protecting Groups in Amine Synthesis

Abstract

In the intricate field of organic synthesis, particularly within pharmaceutical and materials science, the selective manipulation of functional groups is paramount. The amine, a ubiquitous functional group, presents a unique challenge due to its inherent nucleophilicity and basicity, often necessitating protection to prevent undesired side reactions. Sulfonamides represent a class of exceptionally robust and reliable protecting groups for primary and secondary amines. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic application of sulfonamide protecting groups, detailing the underlying chemical principles, comparative analyses, and field-proven experimental protocols for their installation and cleavage.

Introduction: The Rationale for Amine Protection

The lone pair of electrons on an amine's nitrogen atom makes it both a potent nucleophile and a base. In a multi-step synthesis, these properties can interfere with a wide array of chemical transformations. Protecting the amine involves temporarily converting it into a less reactive functional group that is stable to the desired reaction conditions.[1] This "masking" group must then be removable under conditions that do not compromise the integrity of the newly synthesized molecule.[1]

While carbamates like Boc and Cbz are workhorses of amine protection, sulfonamides offer a distinct profile of stability and reactivity. Formed by reacting an amine with a sulfonyl chloride, the resulting sulfonamide exhibits significantly reduced nucleophilicity and basicity.[1][2] This is due to the powerful electron-withdrawing effect of the sulfonyl group, which delocalizes the nitrogen's lone pair across the two sulfonyl oxygens.[1] This exceptional stability makes sulfonamides invaluable when subsequent synthetic steps involve harsh acidic, basic, or oxidative conditions.

Core Principles of Sulfonamide Protection and Deprotection

The strategic utility of any protecting group is defined by the ease and efficiency of its installation and removal.

Protection: The Formation of a Sulfonamide

The protection of a primary or secondary amine as a sulfonamide is typically a straightforward and high-yielding reaction. It proceeds via a nucleophilic substitution-type mechanism where the amine attacks the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride.[1] The reaction is almost always conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[1][3]

Caption: General reaction for amine protection.

Deprotection: Cleaving the N-S Bond

The very stability that makes sulfonamides excellent protecting groups can also render their removal challenging.[4] Deprotection strategies are highly dependent on the nature of the sulfonyl group (the R' group) and are broadly categorized into two approaches: harsh cleavage for highly stable groups and mild, chemically triggered cleavage for specifically designed groups.

A Comparative Guide to Common Sulfonamide Protecting Groups

The choice of sulfonamide protecting group is a critical strategic decision based on the required stability and the tolerated conditions for its eventual removal.

| Protecting Group | Abbreviation | Structure | Key Features & Deprotection Strategy |

| p-Toluenesulfonyl | Ts or Tosyl | CH₃C₆H₄SO₂- | Extremely stable; requires harsh acidic or reductive cleavage.[2][5] |

| o- or p-Nitrophenylsulfonyl | Ns or Nosyl | O₂NC₆H₄SO₂- | Stable to acid, cleaved under mild conditions with thiol nucleophiles.[6][7] Offers excellent orthogonality.[6] |

| 5-(Dimethylamino)naphthalene-1-sulfonyl | Ds or Dansyl | (CH₃)₂NC₁₀H₆SO₂- | Forms highly fluorescent adducts; useful for labeling and analysis.[8] Cleavage is similar to Tosyl. |

| 2-(Trimethylsilyl)ethanesulfonyl | SES | (CH₃)₃SiCH₂CH₂SO₂- | Stable to many conditions but cleaved selectively with fluoride sources (e.g., TBAF).[4] |

The Workhorse: p-Toluenesulfonyl (Tosyl) Group

The tosyl group is prized for its robustness. A tosyl-protected amine is stable to a wide range of reagents, including strong bases, organometallics, and many oxidizing and reducing agents.

Protocol 1: General Procedure for Tosylation of a Primary Amine

-

Setup: Dissolve the primary amine (1.0 eq.) and a base such as pyridine or triethylamine (1.5-2.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Add p-toluenesulfonyl chloride (TsCl) (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting amine is consumed.

-

Workup: Quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Wash the combined organic layers sequentially with dilute HCl (to remove excess base), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylamide can typically be purified by recrystallization or column chromatography.

Deprotection of the Tosyl Group

Removal of the tosyl group requires forcing conditions due to the strength of the N-S bond.[3]

-

Acidic Cleavage: This method involves heating the tosylamide in a strong acid, such as concentrated HBr in acetic acid or 40% sulfuric acid in acetic acid.[2][3][9] This approach is often incompatible with other acid-sensitive functional groups.

-

Reductive Cleavage: This is a more common and often milder approach. Reagents include dissolving metals (sodium in liquid ammonia), samarium(II) iodide (SmI₂), or low-valent titanium.[2][10][11] The low-valent titanium method is particularly effective and avoids the use of cryogenic liquid ammonia.[10][12]

Protocol 2: Reductive Deprotection of a Tosylamide using Low-Valent Titanium[10]

-